Fmoc-O-T-butyl-D-threoninol Fmoc-O-T-butyl-D-threoninol
Brand Name: Vulcanchem
CAS No.:
VCID: VC3277210
InChI: InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m0/s1
SMILES:
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol

Fmoc-O-T-butyl-D-threoninol

CAS No.:

Cat. No.: VC3277210

Molecular Formula: C23H29NO4

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-O-T-butyl-D-threoninol -

Specification

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate
Standard InChI InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m0/s1
Standard InChI Key LBVPBNDGSCZOTB-BTYIYWSLSA-N
Isomeric SMILES C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Structural Characteristics and Chemical Properties

Fmoc-O-T-butyl-D-threoninol, with the molecular formula C23H29NO4, is structurally defined as a protected derivative of D-threoninol featuring two key protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the amino terminus and a tert-butyl ether protecting the hydroxyl group of the side chain . The compound has several synonyms including "(9H-fluoren-9-yl)methyl ((2S,3S)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate" and "9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate" .

The molecular structure features a central amino alcohol backbone with specific stereochemistry, designated as (2S,3S), which differentiates this compound from its stereoisomers. This stereochemical configuration is crucial for its biological activity and applications in stereoselective synthesis. The molecule has a molecular weight of 383.5 g/mol, making it a medium-sized molecule in the realm of protected amino acid derivatives .

Physical Properties

Fmoc-O-T-butyl-D-threoninol displays several characteristic physical properties that influence its handling and application in laboratory settings. The compound typically appears as a crystalline solid at room temperature, with solubility characteristics influenced by its balance of hydrophobic protecting groups and hydrophilic functional groups. The presence of the bulky Fmoc group contributes to its UV absorption properties, making it detectable through UV spectroscopy during chromatographic analysis.

Stereochemical Considerations

The stereochemistry of Fmoc-O-T-butyl-D-threoninol is particularly important and distinctive. The (2S,3S) configuration represents the D-threoninol backbone, which is the enantiomer of the naturally occurring L-threoninol . This specific stereochemistry makes the compound valuable for creating peptides with non-natural amino acid components, which may exhibit enhanced stability against enzymatic degradation or novel biological properties.

Applications in Peptide Chemistry and Drug Development

Fmoc-O-T-butyl-D-threoninol serves crucial functions in several research and development areas, particularly in peptide synthesis and pharmaceutical development.

Role in Peptide Synthesis

As a protected amino alcohol derivative, Fmoc-O-T-butyl-D-threoninol is valuable in solid-phase peptide synthesis (SPPS) for creating modified peptides with enhanced properties. The Fmoc group provides orthogonal protection for the amino function, allowing selective deprotection under mild basic conditions, while the tert-butyl group protects the side chain hydroxyl from unwanted reactions during peptide coupling steps.

Related protected amino acids such as Fmoc-O-tert-butyl-D-threonine are "widely utilized in research focused on peptide synthesis" as they "serve as a protective group in the synthesis of peptides, allowing for the selective modification of amino acids without interfering with other functional groups" . The reduced form (threoninol) provides additional functionality through its primary alcohol group, which can be used for further modifications or as a linker.

Bioconjugation and Chemical Biology

Fmoc-O-T-butyl-D-threoninol and related compounds play important roles in bioconjugation processes, "where they help attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic tools and therapeutics" . The alcohol group of the threoninol moiety can serve as a point of attachment for reporters, affinity tags, or other functional molecules.

In chemical biology research, such protected amino alcohol derivatives aid "in the exploration of cellular processes and interactions, helping scientists understand disease mechanisms and identify potential drug targets" . Their controlled reactivity allows for precise chemical manipulations in complex biological contexts.

Comparative Analysis with Related Compounds

To better understand Fmoc-O-T-butyl-D-threoninol's place in amino acid chemistry, it is valuable to compare it with structurally related compounds.

Comparison with Fmoc-O-tert-butyl-D-threonine

Fmoc-O-tert-butyl-D-threonine differs from Fmoc-O-T-butyl-D-threoninol primarily in the C-terminal functional group, with the former having a carboxylic acid and the latter having a primary alcohol. This distinction significantly affects reactivity, with the alcohol offering different coupling chemistry compared to the carboxylic acid .

The carboxylic acid derivative is more commonly used in standard peptide coupling reactions, while the alcohol derivative offers versatility for creating modified C-termini, peptidomimetics, or serving as a linker in solid-phase synthesis.

Stereoisomers of Fmoc-Protected Threoninol

Fmoc-O-T-butyl-D-threoninol belongs to a family of stereoisomers that includes the L-isomer (Fmoc-O-tert-butyl-L-threoninol) and potentially the allo forms (with different stereochemistry at the beta-carbon) . Each stereoisomer has distinct three-dimensional structures and potentially different applications in stereoselective synthesis.

A related compound, N-Fmoc-O-tert-butyl-D-allo-threonine, features a different stereochemical configuration (2R,3R) compared to the (2S,3S) configuration of Fmoc-O-T-butyl-D-threoninol . These stereochemical differences can significantly impact the properties and applications of these compounds in peptide research.

Comparative Properties Table

CompoundMolecular FormulaMolecular Weight (g/mol)ConfigurationTerminal GroupPrimary Application
Fmoc-O-T-butyl-D-threoninolC23H29NO4383.5(2S,3S)AlcoholModified peptide synthesis, linkers
Fmoc-O-tert-butyl-D-threonineC23H27NO5397.47(2R,3S)Carboxylic acidStandard peptide synthesis
N-Fmoc-O-tert-butyl-D-allo-threonineC23H27NO5397.47(2R,3R)Carboxylic acidSpecialized peptide synthesis
4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonineC23H24F3NO5~451.4VariousCarboxylic acidFluoro-peptide synthesis

Research Applications and Future Directions

Current research involving Fmoc-O-T-butyl-D-threoninol spans several fields, with ongoing exploration of its potential in various advanced applications.

Current Research Applications

Fmoc-O-T-butyl-D-threoninol and related compounds are currently being investigated for applications in protein engineering, "where they are utilized in the modification of proteins to study structure-function relationships, which is essential for developing new enzymes or antibodies with improved characteristics" . The unique functional properties of threoninol-containing peptides offer opportunities to create molecules with novel structural features and biological activities.

Analytical Methods and Characterization

The characterization and quality control of Fmoc-O-T-butyl-D-threoninol typically employ various analytical techniques essential for confirming identity, purity, and stereochemical integrity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for analyzing Fmoc-O-T-butyl-D-threoninol, with the compound's Fmoc group providing convenient UV detection. Research on related compounds indicates that stereoisomers can be distinguished chromatographically, with "enantiomeric pairs, allo-D-Thr/allo-L-Thr (tR = 7.2 min), D-Thr/L-Thr (tR = 9.2 min)" showing distinct retention times . Similar principles would apply to the threoninol derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structure and stereochemical purity of Fmoc-O-T-butyl-D-threoninol. The characteristic signals from the Fmoc aromatic protons, the tert-butyl group, and the stereogenic centers allow for detailed structural confirmation.

Mass spectrometry offers additional confirmation of molecular weight and fragmentation patterns characteristic of this protected amino alcohol. The compound's molecular ion peak would be expected at m/z 383.5, corresponding to its molecular weight .

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